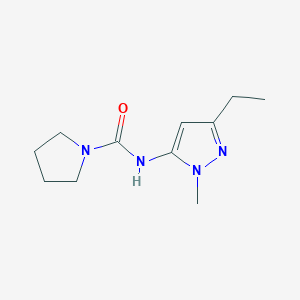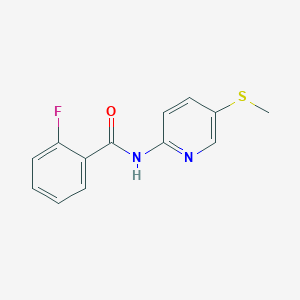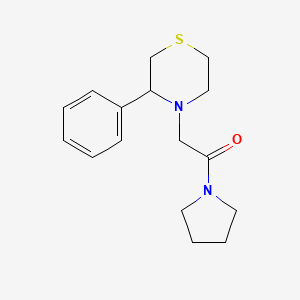![molecular formula C17H18N2OS B7594351 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiomorpholines, which are a group of heterocyclic compounds that contain a sulfur atom in their ring structure. The unique chemical properties of MPTM make it an attractive candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in tumor invasion and metastasis. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell migration and invasion, and the suppression of angiogenesis (the formation of new blood vessels). These effects are believed to be responsible for the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone for lab experiments is its high potency and specificity for cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone in vivo. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a potential cancer therapy.
Méthodes De Synthèse
The synthesis of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone involves the reaction of 4-methylbenzenethiol with 4-pyridylmethanone in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a white crystalline solid with a melting point of 150-152°C.
Applications De Recherche Scientifique
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
Propriétés
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-5-7-14(8-6-13)16-12-21-11-10-19(16)17(20)15-4-2-3-9-18-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRXWRQSCLVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)


![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)